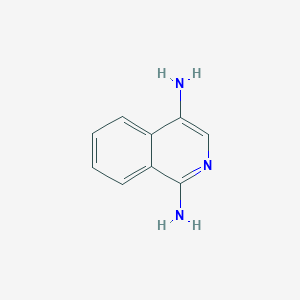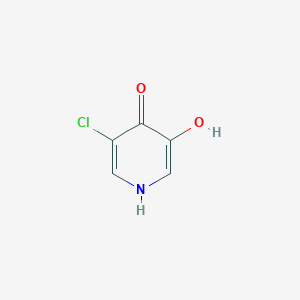
5-Chloropyridine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyridine-3,4-diol is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the fifth position and hydroxyl groups at the third and fourth positions on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3,4-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method starts with the chlorination of 3,4-dihydroxypyridine using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorinating agents to a pyridine derivative under optimized conditions of temperature and pressure. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions: 5-Chloropyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyridine derivatives.
Substitution: Amino or thiol-substituted pyridines.
科学的研究の応用
5-Chloropyridine-3,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 5-Chloropyridine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 5-Chloropyridine-2,3-diamine
- 2-Chloropyridine-3,4-diol
- 3,4-Dichloropyridine
Comparison: 5-Chloropyridine-3,4-diol is unique due to the presence of hydroxyl groups at the third and fourth positions, which significantly influence its chemical reactivity and biological activity. Compared to 5-Chloropyridine-2,3-diamine, which has amino groups, this compound exhibits different hydrogen bonding patterns and reactivity. The presence of two hydroxyl groups makes it more hydrophilic and reactive towards oxidation reactions compared to its dichlorinated analogs .
特性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC名 |
3-chloro-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9) |
InChIキー |
UJZHXQBHWAWAPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


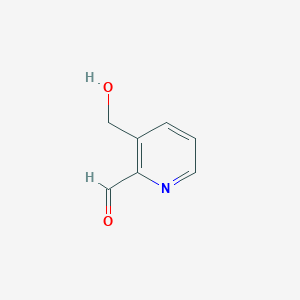
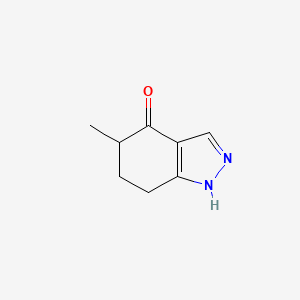

![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)

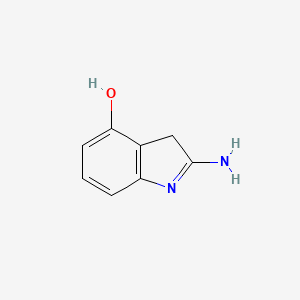
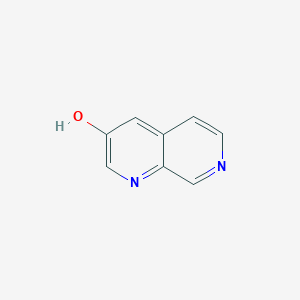
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
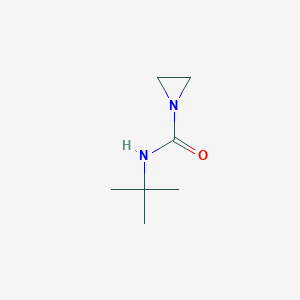
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
